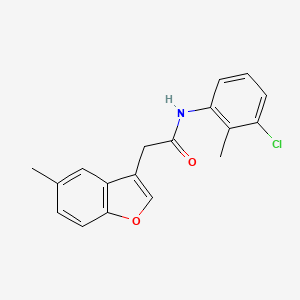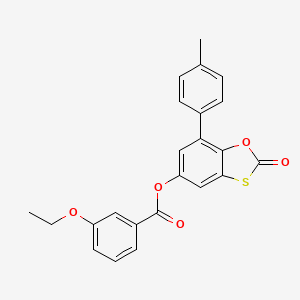![molecular formula C22H18ClN3O2 B11417315 3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11417315.png)
3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with chlorophenyl and methylphenyl groups. These structural elements contribute to its unique chemical properties and potential biological activities.
准备方法
合成路线和反应条件
3-[(4-氯苯基)甲基]-1-[(4-甲基苯基)甲基]-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-2,4-二酮的合成通常涉及多步有机反应。一种常见的方法是从通过环化反应制备吡啶并[2,3-d]嘧啶核心开始,该环化反应涉及适当的前体,例如 2-氨基吡啶和合适的二酮。然后通过使用 4-氯苄基氯和 4-甲基苄基氯分别在路易斯酸催化剂(如氯化铝)存在下进行 Friedel-Crafts 烷基化反应引入氯苯基和甲基苯基。
工业生产方法
对于工业规模的生产,合成过程针对产量和纯度进行了优化。这通常涉及使用连续流动反应器以确保一致的反应条件和有效的热传递。溶剂选择和纯化步骤对于获得适合进一步应用的高质量产品也很关键。
化学反应分析
反应类型
3-[(4-氯苯基)甲基]-1-[(4-甲基苯基)甲基]-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-2,4-二酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,从而形成相应的酮或羧酸。
还原: 使用氢化铝锂等试剂进行还原反应可以将该化合物转化为其相应的醇或胺。
取代: 亲核取代反应可以在氯苯基上发生,其中氯原子被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 二甲基甲酰胺 (DMF) 中的氢化钠用于亲核取代。
主要产物
氧化: 形成酮或羧酸。
还原: 形成醇或胺。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
化学
在化学领域,该化合物被用作合成更复杂分子的构件。其独特的结构允许探索新的反应机理和开发新的合成方法。
生物学
在生物学研究中,3-[(4-氯苯基)甲基]-1-[(4-甲基苯基)甲基]-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-2,4-二酮因其作为生物活性分子的潜力而被研究。 研究表明,该化合物的衍生物表现出抗菌、抗病毒和抗癌活性 .
医学
在医学领域,该化合物因其治疗潜力而被探索。它与特定生物靶标相互作用的能力使其成为药物开发的候选者,尤其是在治疗传染病和癌症方面。
工业
在工业领域,该化合物用于开发先进材料和作为合成特种化学品的先驱。
作用机理
3-[(4-氯苯基)甲基]-1-[(4-甲基苯基)甲基]-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-2,4-二酮发挥其作用的机制涉及与特定分子靶标的相互作用。这些靶标可能包括酶、受体或核酸。该化合物的结构使其能够与这些靶标结合,调节其活性并导致所需的生物学效应。例如,其抗癌活性可能涉及抑制参与细胞增殖的关键酶。
作用机制
The mechanism by which 3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, its anticancer activity may involve inhibition of key enzymes involved in cell proliferation.
相似化合物的比较
类似化合物
- 3-[(4-溴苯基)甲基]-1-[(4-甲基苯基)甲基]-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-2,4-二酮
- 3-[(4-氟苯基)甲基]-1-[(4-甲基苯基)甲基]-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-2,4-二酮
独特性
与类似化合物相比,3-[(4-氯苯基)甲基]-1-[(4-甲基苯基)甲基]-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-2,4-二酮的独特之处在于存在氯苯基,这可以显着影响其化学反应性和生物活性。氯原子可以参与各种相互作用,例如氢键和卤键,增强化合物与生物靶标的结合亲和力。
这份详细概述全面概述了 3-[(4-氯苯基)甲基]-1-[(4-甲基苯基)甲基]-1H,2H,3H,4H-吡啶并[2,3-d]嘧啶-2,4-二酮,重点介绍了其制备方法、化学反应、科学应用、作用机理以及与类似化合物的比较
属性
分子式 |
C22H18ClN3O2 |
|---|---|
分子量 |
391.8 g/mol |
IUPAC 名称 |
3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN3O2/c1-15-4-6-16(7-5-15)13-25-20-19(3-2-12-24-20)21(27)26(22(25)28)14-17-8-10-18(23)11-9-17/h2-12H,13-14H2,1H3 |
InChI 键 |
QLKORGTZVMZREV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-1-(3,4-dimethoxyphenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one](/img/structure/B11417234.png)
![4-(3-ethoxy-4-hydroxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417242.png)
![Dimethyl {2-(4-tert-butylphenyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417253.png)

![5-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11417255.png)

![N-(1,2-benzoxazol-3-yl)-7-methoxy-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B11417267.png)
![7-benzyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417272.png)

![3-(4-chlorophenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417279.png)

![ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11417300.png)
![1-(2-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11417322.png)
![5-chloro-2-(ethylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11417331.png)
